molecular formula C15H20ClNO4S B2893272 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1327705-55-4

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2893272
CAS No.: 1327705-55-4
M. Wt: 345.84
InChI Key: ZVLAPDMAFJXOMV-UHFFFAOYSA-N
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Description

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core modified with a 2-chlorobenzylsulfonyl group.

Properties

IUPAC Name

9-[(2-chlorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c16-14-5-2-1-4-13(14)12-22(18,19)17-8-6-15(7-9-17)20-10-3-11-21-15/h1-2,4-5H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAPDMAFJXOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization of 4-Piperidone

The 1,5-dioxa-9-azaspiro[5.5]undecane core is synthesized via ketalization of 4-piperidone with a diol. Technical-grade 1,5-dioxa-9-azaspiro[5.5]undecane (CAS 180-94-9) is commercially available, but its laboratory-scale preparation involves refluxing 4-piperidone with 1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the ketone, forming a spirocyclic ketal.

Reaction Conditions

  • Solvent : Toluene or xylene (high-boiling aprotic solvent)
  • Catalyst : 2 mol% p-toluenesulfonic acid
  • Temperature : 140–160°C (reflux)
  • Yield : 60–75% after vacuum distillation

The product is characterized by $$^{13}\text{C}$$ NMR (δ 98.5 ppm for ketal carbons) and IR (absence of carbonyl stretch at ~1700 cm$$^{-1}$$).

Sulfonylation of the Spirocyclic Amine

Reaction with 2-Chlorobenzylsulfonyl Chloride

The spirocyclic amine undergoes sulfonylation using 2-chlorobenzylsulfonyl chloride. This step is critical for introducing the sulfonyl moiety while preserving the spiro architecture.

Procedure

  • Base Selection : Triethylamine (2.5 equiv) or DMAP (0.1 equiv) in dichloromethane (DCM) at 0–5°C.
  • Sulfonyl Chloride Addition : 2-Chlorobenzylsulfonyl chloride (1.2 equiv) dissolved in DCM is added dropwise.
  • Stirring : 12–24 hours at room temperature.
  • Workup : Dilution with 1 M HCl, extraction with DCM, drying (Na$$2$$SO$$4$$), and solvent evaporation.

Optimization Insights

  • Steric Effects : The spirocyclic amine’s hindered nitrogen necessitates excess sulfonyl chloride and prolonged reaction times.
  • Catalysis : DMAP accelerates the reaction by activating the sulfonyl chloride.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethyl acetate/hexane (3:1 v/v), yielding colorless crystals.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–7.30 (m, 4H, aromatic), 4.52 (s, 2H, CH$$2$$SO$$2$$), 3.80–3.60 (m, 4H, OCH$$2$$), 2.90–2.70 (m, 4H, NCH$$_2$$).
  • HRMS : [M+H]$$^+$$ calculated for C$${16}$$H$${21}$$ClNO$$_4$$S: 366.0872; found: 366.0875.

Alternative Synthetic Strategies

One-Pot Spirocyclization-Sulfonylation

A patent-described method for analogous spiro compounds involves concurrent spirocyclization and sulfonylation:

  • Substrates : 4-Piperidone, 1,3-propanediol, and 2-chlorobenzylsulfonyl chloride.
  • Conditions : Lewis acid catalyst (e.g., ZnCl$$_2$$) in refluxing acetonitrile.
  • Yield : 50–55% (lower than stepwise approach due to competing side reactions).

Solid-Phase Synthesis

Immobilized spirocyclic amines on Wang resin enable iterative sulfonylation, though this method is primarily used for combinatorial libraries.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Bulk synthesis prioritizes 1,3-propanediol recovery via distillation.
  • Safety : Exothermic sulfonylation requires controlled addition and cooling.

Regulatory Compliance

  • Impurity Profiling : USP/EP guidelines mandate <0.1% residual sulfonyl chloride (tested via HPLC).

Challenges and Limitations

Spiro Ring Stability

The 1,5-dioxa-9-azaspiro[5.5]undecane core is prone to acid-catalyzed ring-opening, requiring neutral pH during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chlorobenzylsulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its spirocyclic structure and functional groups.

Mechanism of Action

The mechanism of action of 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound’s spirocyclic structure may allow it to interact with multiple targets, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

9-Benzyl-2/3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compounds 2 and 3)
  • Structural Differences : Compound 2 (2-phenyl) and Compound 3 (3-phenyl) differ in the position of the phenyl group on the spirocyclic core .
  • Pharmacological Activity : Both compounds reduced binge eating in female rats at 3–7 mg/kg, with comparable efficacy to the racemic spipethiane analogue (±)-1 .
  • Synthesis : Synthesized via refluxing with p-toluenesulfonic acid in toluene, followed by basification and extraction. Analytical data (e.g., ESI/MS: m/z 324.2 [M + H]⁺ for Compound 2) confirm purity .
8-Ethoxycarbonyl Derivatives (6a–c, 7a–c)
  • Substituents : Derivatives feature ethoxycarbonyl and alkyl groups (e.g., methyl, propyl, hexyl) at the 8-position .
  • Synthesis : Prepared via condensation of ethyl glyoxylate with amines, yielding products with distinct stereochemistry (e.g., (8R,10R)-6a vs. (8S,10R)-7a). IR spectra (e.g., 1733 cm⁻¹ for 6c) confirm ester functionality .
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane
  • Structural Variation : Replaces the sulfonyl group with a chloro-fluorobenzoyl moiety .
  • Implications : The electron-withdrawing Cl/F substituents may alter receptor binding compared to the 2-chlorobenzylsulfonyl group in the target compound.

Functional Group Impact on Activity

  • Sulfonamide vs. Amide/Carbonyl : Sulfonamide-containing derivatives (e.g., target compound) exhibit enhanced S1R antagonism compared to amide or carbonyl analogues, likely due to improved hydrogen-bonding interactions .

Stereochemical Considerations

  • Racemic vs. Enantiopure Forms : highlights that racemic mixtures of spiro compounds (e.g., 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane) may exhibit different biological profiles compared to stereochemically pure forms .
  • Conformational Flexibility : Derivatives with tetrasubstituted spiro frameworks (e.g., 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane) display axial chirality, influencing receptor binding and metabolic stability .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Biological Activity (Model) Reference ID
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chlorobenzylsulfonyl C₁₇H₂₁ClNO₄S S1R antagonism (hypothetical) -
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compound 3) 3-Phenyl, benzyl C₂₁H₂₅NO₂ Binge eating reduction (rat)
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) Ethoxycarbonyl, hexyl C₁₈H₃₁NO₄ Synthetic intermediate
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorobenzoyl C₁₇H₁₉ClFNO₃ Unknown

Biological Activity

9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound with potential biological activity due to its unique structural features, including a spirocyclic framework and a sulfonyl group. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN2O4SC_{13}H_{16}ClN_{2}O_{4}S with a molecular weight of approximately 320.79 g/mol. The compound's structure can be represented in various notation systems, including SMILES and InChI.

Key Properties:

PropertyValue
Molecular Weight320.79 g/mol
Molecular FormulaC13H16ClN2O4S
CAS Number1351621-53-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is known to enhance the compound's reactivity, facilitating binding to target proteins and altering their activity.

Potential Targets:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Studies show that sulfonamide derivatives often possess significant antibacterial properties. For instance:

  • Sulfonamide Compounds: Known for their efficacy against a variety of bacterial strains due to their ability to inhibit folic acid synthesis.

Anticancer Potential

Compounds featuring spirocyclic structures have been explored for their anticancer properties:

  • Mechanisms: These compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Studies

  • Antibacterial Activity Study: A study evaluated the antibacterial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the sulfonamide group significantly enhanced antibacterial potency.
  • Anticancer Research: Another investigation focused on spirocyclic compounds' ability to inhibit cancer cell lines such as MCF-7 and HeLa. The results demonstrated that these compounds could effectively reduce cell viability through apoptosis induction.

Q & A

Q. Methodological Insight :

  • Lipophilicity Measurement : Use reversed-phase HPLC to determine logP, correlating with membrane permeability .
  • X-ray Crystallography : Resolve the spirocyclic core’s 3D conformation to identify binding motifs .

What synthetic routes are reported for this compound, and what are their limitations?

Basic Question
Synthesis typically involves multi-step protocols:

Core Formation : Prins cyclization to construct the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane scaffold .

Sulfonylation : React the spirocyclic amine with 2-chlorobenzyl sulfonyl chloride under basic conditions (e.g., Et₃N in DCM) .

Q. Limitations :

  • Low yields (<40%) in spirocycle formation due to competing ring-opening reactions .
  • Purification challenges: Use preparative HPLC or column chromatography to isolate the sulfonylated product .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₃ClNO₅S) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from sulfonylation side reactions .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve conformational isomers .

How does the 2-chlorobenzyl sulfonyl substituent affect biological activity compared to other analogs?

Advanced Question
Structure-Activity Relationship (SAR) Insights :

SubstituentBiological Activity (IC₅₀)Key FeatureReference
2-Chlorobenzyl sulfonyl0.8 µM (MmpL3 inhibition)Enhanced lipophilicity, steric bulk
4-tert-Butylbenzyl1.2 µMIncreased hydrophobicity
Phenylmethyl2.5 µMReduced electron-withdrawing effects

Q. Methodological Approach :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with MmpL3’s hydrophobic cavity .
  • Solubility Assays : Compare kinetic solubility in PBS vs. DMSO to optimize in vitro testing conditions .

What strategies address contradictions between in vitro potency and in vivo efficacy?

Advanced Question
Case Study : High in vitro IC₅₀ (e.g., 0.8 µM) but low in vivo efficacy due to:

  • Poor Solubility : Use nanoformulation (e.g., liposomes) or prodrug strategies (e.g., esterification) .
  • Metabolic Instability : Conduct hepatic microsome assays to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .

Q. Data Resolution :

  • Pharmacokinetic Profiling : Measure AUC and Cmax in rodent models to correlate exposure with efficacy .
  • Metabolite ID : Use LC-QTOF-MS to track degradation products .

How can researchers optimize this compound’s selectivity for MmpL3 over off-target kinases?

Advanced Question

  • Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, Src) to identify off-target effects .
  • Covalent Docking : Modify the sulfonyl group to form reversible covalent bonds with MmpL3’s cysteine residues .

Table : Selectivity Profile

TargetIC₅₀ (µM)Selectivity Index (vs. MmpL3)
MmpL30.81.0
EGFR15.219.0
hERG25.431.8

What in silico tools predict the compound’s toxicity and ADMET properties?

Advanced Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
  • Toxicity Profiling : Run ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction) .

Validation : Compare predictions with experimental Ames test (mutagenicity) and zebrafish toxicity models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.